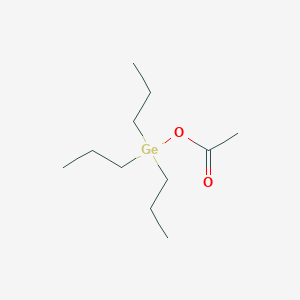
Hexanoic acid, 2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-methyl-, ethyl ester, also known as ethyl 2-methylhexanoate, is an organic compound with the molecular formula C9H18O2. It is an ester formed from hexanoic acid and ethanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield of the ester and allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-methyl-, ethyl ester primarily undergoes hydrolysis, reduction, and transesterification reactions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: 2-methylhexanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Hexanoic acid, 2-methyl-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological systems and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical pathways. The ester itself can also interact with receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
Hexanoic acid, 2-methyl-, ethyl ester can be compared with other esters such as:
Hexanoic acid, ethyl ester: Similar in structure but lacks the methyl group on the hexanoic acid chain.
Hexanoic acid, 2-ethyl-, methyl ester: Similar in structure but has a different alkyl group attached to the ester.
Ethyl butanoate: Shorter carbon chain compared to this compound.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group, which can influence its chemical properties and applications.
Properties
CAS No. |
32400-29-6 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
ethyl (2S)-2-methylhexanoate;ethyl (2R)-2-methylhexanoate |
InChI |
InChI=1S/2C9H18O2/c2*1-4-6-7-8(3)9(10)11-5-2/h2*8H,4-7H2,1-3H3/t2*8-/m10/s1 |
InChI Key |
SDTBZYMUOADTMO-RMTNWKGQSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C(=O)OCC.CCCC[C@H](C)C(=O)OCC |
Canonical SMILES |
CCCCC(C)C(=O)OCC.CCCCC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)



![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)




